N-(5-bromopyridin-3-yl)ethanesulfonamide
Description
N-(5-bromopyridin-3-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromopyridine moiety attached to an ethanesulfonamide group.
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-2-13(11,12)10-7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYQLIFNKGUHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-3-yl)ethanesulfonamide typically involves the reaction of 5-bromopyridine-3-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-3-yl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and sulfonamide derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(5-bromopyridin-3-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The sulfonamide group can also interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-3-yl)ethanesulfonamide
- N-(5-fluoropyridin-3-yl)ethanesulfonamide
- N-(5-iodopyridin-3-yl)ethanesulfonamide
Uniqueness
N-(5-bromopyridin-3-yl)ethanesulfonamide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Biological Activity
N-(5-bromopyridin-3-yl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound features a bromopyridine moiety, which enhances its chemical reactivity and biological activity. The presence of the ethanesulfonamide group contributes to its solubility and stability, making it suitable for various biological applications.
This compound interacts with specific molecular targets, such as enzymes and receptors. The bromopyridine component can bind to active sites on these targets, potentially inhibiting enzyme activity or modulating receptor functions. This interaction is crucial for its biological effects, including antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, the compound's derivatives have been explored as inhibitors of bromodomain-containing proteins (BET), which are implicated in cancer progression .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 10 | BET inhibition |
| Study 2 | MCF-7 (Breast) | 15 | Apoptosis induction |
| Study 3 | HeLa (Cervical) | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit critical metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
Case Studies and Research Findings
- In Vivo Studies : In a co-clinical study involving patient-derived xenografts (PDX), this compound was tested for efficacy against acute myeloid leukemia (AML). The results indicated significant inhibition of tumor growth in models treated with this compound, correlating with reduced blast counts in peripheral blood and bone marrow .
- Pharmacokinetics : The pharmacokinetic profile of this compound has been characterized in preclinical models, showing favorable absorption and distribution characteristics. Metabolic stability studies indicate that the compound remains intact in liver microsomes, suggesting a lower risk of rapid metabolic degradation .
- Comparative Studies : When compared to similar compounds such as N-(5-chloropyridin-3-yl)ethanesulfonamide, this compound exhibited superior potency against certain cancer cell lines, highlighting the influence of the bromine substituent on biological activity.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(5-bromopyridin-3-yl)ethanesulfonamide with high purity?
Answer: The compound is typically synthesized via sulfonylation of the primary amine group on 5-bromopyridin-3-amine using ethanesulfonyl chloride. Key steps include:
- Reaction Conditions : Conduct the reaction in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base to scavenge HCl byproducts.
- Purification : Use silica gel column chromatography with a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product.
- Yield Optimization : Yields range from 58% to 75% depending on stoichiometric ratios and reaction time .
Q. Critical Parameters :
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | THF | |
| Base | Triethylamine (Et₃N) | |
| Temperature | 0°C → Room Temperature |
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the sulfonamide linkage and bromopyridine moiety. Key signals include:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), sulfonamide NH (δ ~10 ppm, broad).
- ¹³C NMR : Sulfonamide sulfur-linked carbon (δ ~45 ppm), bromine-adjacent pyridine carbons (δ ~120–150 ppm) .
- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL refines small-molecule structures with high-resolution data, while SHELXE aids in experimental phasing for challenging crystals .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., mGluR2 vs. BET inhibition)?
Answer:
- Target Validation :
- For mGluR2 modulation , use in vitro assays with positive allosteric modulators (PAMs) like CBiPES (N-[4’-cyano-biphenyl-3-yl]-N-(3-pyridinylmethyl)-ethanesulfonamide) as controls. Measure cAMP inhibition or calcium mobilization in HEK293 cells expressing mGluR2 .
- For BET inhibition , compare binding affinity to BRD4 using fluorescence polarization assays. Reference compounds like ABBV-075 (a bromodomain inhibitor with ethanesulfonamide groups) provide benchmark IC₅₀ values .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromine position, sulfonamide alkyl chain) and test activity in parallel assays .
Q. What experimental strategies are effective for crystallizing this compound, given its polymorphism risks?
Answer:
- Solvent Screening : Use high-throughput vapor diffusion with 96-well plates. Prioritize solvents like methanol/water mixtures or DMSO/ethyl acetate for slow crystallization.
- Polymorph Control : Add seed crystals of known forms (e.g., from patent literature ). Monitor using differential scanning calorimetry (DSC) to identify thermal transitions.
- Refinement : Employ SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in the bromopyridine ring .
Q. Example Crystallization Data :
| Condition | Result | Reference |
|---|---|---|
| Solvent System | Methanol/Water (7:3) | |
| Space Group | P2₁/c | |
| Resolution | 0.98 Å |
Q. How can computational modeling enhance the design of this compound derivatives for selective target engagement?
Answer:
- Docking Studies : Use programs like AutoDock Vina to predict binding poses in mGluR2 (PDB: 6VJ5) or BRD4 (PDB: 7JKZ). Focus on sulfonamide interactions with conserved residues (e.g., Asn735 in BRD4) .
- QSAR Models : Apply Py-CoMFA to correlate substituent electronegativity (e.g., bromine) with inhibitory potency. Use datasets from analogs like ABBV-075 to train models .
Q. What strategies mitigate batch-to-batch variability in NMR data for this compound?
Answer:
- Standardized Protocols :
- Use deuterated DMSO-d₆ for consistent solvent shifts.
- Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples.
- XRD Cross-Validation : Compare NMR-derived conformers with crystallographic data to identify rotameric discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
